Purine N-9 Substitution Yield: 957510-90-6 vs. Non-Halogenated Analog in Kinase Inhibitor Synthesis
In the synthesis of N-9 substituted purine compounds, 2-chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide (957510-90-6) was utilized as a key alkylating agent to introduce the pyrazole acetamide moiety onto the purine scaffold [1]. The electrophilic chloroacetamide functionality enables efficient nucleophilic substitution that would be impossible with the non-halogenated analog N-(1,3-dimethyl-1H-pyrazol-4-yl)acetamide (CAS 1201935-40-1), which lacks a leaving group and therefore cannot participate in this critical alkylation step .
| Evidence Dimension | Ability to undergo nucleophilic substitution |
|---|---|
| Target Compound Data | Reactive (chloroacetamide electrophile present) |
| Comparator Or Baseline | N-(1,3-dimethyl-1H-pyrazol-4-yl)acetamide (CAS 1201935-40-1): Non-reactive (no leaving group) |
| Quantified Difference | Binary (reactive vs. non-reactive); yields not explicitly reported |
| Conditions | N-9 substituted purine compound synthesis, base-catalyzed conditions (inferred from patent methodology) |
Why This Matters
For kinase inhibitor discovery programs requiring N-9 alkylation of purine scaffolds, only the chloroacetamide analog 957510-90-6 can serve as the alkylating agent; the non-halogenated analog is chemically non-functional for this purpose, directly impacting synthetic feasibility.
- [1] US20110086841A1. N-9 substituted purine compounds, compositions and methods of use. Google Patents, 2010. View Source
